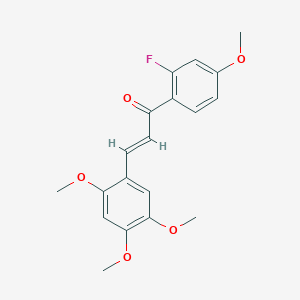![molecular formula C27H33NO5S B11475301 4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B11475301.png)
4-[(Cyclohexylcarbonyl)(phenylsulfonyl)amino]-3-methylphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE is a complex organic compound that features a benzenesulfonyl group, a cyclohexaneamido group, and a cyclohexanecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE typically involves multiple steps:
Formation of the Benzenesulfonyl Derivative: The initial step involves the sulfonylation of benzene to form benzenesulfonyl chloride.
Amidation Reaction: The benzenesulfonyl chloride is then reacted with cyclohexylamine to form N-(benzenesulfonyl)cyclohexaneamide.
Esterification: The final step involves the esterification of the amide with 3-methylphenyl cyclohexanecarboxylate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the sulfonylation and amidation steps.
Catalysts: Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and selectivity.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL CYCLOHEXANECARBOXYLATE involves:
Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Molecular Targets: It targets enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathways Involved: The inhibition of these enzymes disrupts cellular processes such as pH regulation and metabolic pathways, leading to reduced cancer cell viability.
Comparison with Similar Compounds
Similar Compounds
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL ACETATE: Similar structure but with an acetate ester instead of a cyclohexanecarboxylate.
4-[N-(BENZENESULFONYL)CYCLOHEXANEAMIDO]-3-METHYLPHENYL PROPIONATE: Similar structure but with a propionate ester.
Uniqueness
Structural Complexity: The presence of both a benzenesulfonyl group and a cyclohexanecarboxylate ester makes it structurally unique.
Biological Activity: Its ability to inhibit specific enzymes with high selectivity sets it apart from other similar compounds.
Properties
Molecular Formula |
C27H33NO5S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[4-[benzenesulfonyl(cyclohexanecarbonyl)amino]-3-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C27H33NO5S/c1-20-19-23(33-27(30)22-13-7-3-8-14-22)17-18-25(20)28(26(29)21-11-5-2-6-12-21)34(31,32)24-15-9-4-10-16-24/h4,9-10,15-19,21-22H,2-3,5-8,11-14H2,1H3 |
InChI Key |
RAHZYZISLVODFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2CCCCC2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B11475227.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl}cyclopropanecarboxamide](/img/structure/B11475233.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475237.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11475242.png)
![1-(2-chlorophenyl)-6-cyclohexyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475250.png)
![9,14-Dimethyl-3-(methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11475262.png)
![N-{2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11475272.png)
![3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475275.png)
![4,4-bis(4-methylphenyl)-2-(2-chlorophenyl)-1H,2H-benzo[d]1,3-oxazine](/img/structure/B11475278.png)
![1-(1,3-benzothiazol-2-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11475279.png)
![4,5,6-triethoxy-7-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2-benzofuran-1(3H)-one](/img/structure/B11475283.png)
![[2-Methyl-3-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11475305.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475318.png)
